2-Methylpropyl 2-[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate
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Overview
Description
Isobutyl {[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate is a complex organic compound with a molecular formula of C22H22O6 This compound is characterized by the presence of a chromen-4-one core structure, substituted with a methoxyphenyl group, a trifluoromethyl group, and an isobutyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 2-[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with a suitable chromone derivative, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step involves esterification with isobutyl acetate under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Isobutyl {[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Isobutyl {[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-Methylpropyl 2-[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate involves its interaction with specific molecular targets and pathways. The chromen-4-one core structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
Isobutyl {[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate: Similar structure but lacks the trifluoromethyl group.
Ethyl {[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate: Similar structure but with an ethyl ester instead of an isobutyl ester.
Uniqueness
Isobutyl {[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
316127-20-5 |
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Molecular Formula |
C23H21F3O6 |
Molecular Weight |
450.4g/mol |
IUPAC Name |
2-methylpropyl 2-[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate |
InChI |
InChI=1S/C23H21F3O6/c1-13(2)11-31-19(27)12-30-14-8-9-16-18(10-14)32-22(23(24,25)26)20(21(16)28)15-6-4-5-7-17(15)29-3/h4-10,13H,11-12H2,1-3H3 |
InChI Key |
GUTJAZJZYJVXPL-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3OC |
Canonical SMILES |
CC(C)COC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3OC |
Origin of Product |
United States |
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